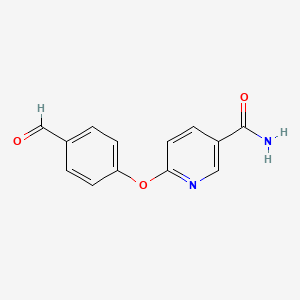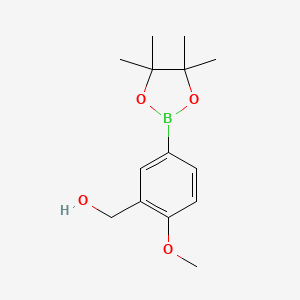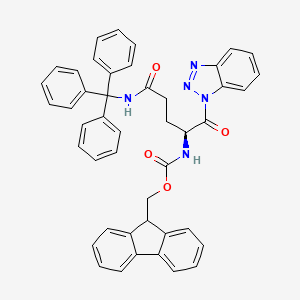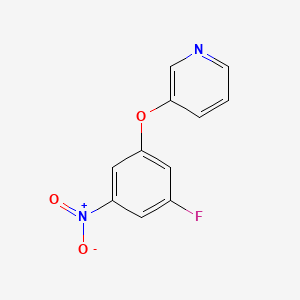
3-(3-氟-5-硝基苯氧基)吡啶
描述
3-(3-Fluoro-5-nitrophenoxy)pyridine is a chemical compound with the molecular formula C11H7FN2O3 and a molecular weight of 234.18 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine involves a mixture of 3-hydroxypyridine, 3,5-difluoronitrobenzene, and potassium carbonate in dry N,N-dimethylformamide. The mixture is heated to 100°C overnight. After cooling to room temperature, the solvent is removed in vacuo. The mixture is then diluted with EtOAc and water, and the layers are separated. The organic layer is washed twice with water. The combined aqueous layers are extracted once with EtOAc and the combined organic layers are washed once with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo .Molecular Structure Analysis
The molecular structure of 3-(3-Fluoro-5-nitrophenoxy)pyridine consists of a pyridine ring attached to a fluoro-nitrophenoxy group .科学研究应用
1. Agrochemical and Pharmaceutical Industries
- Application : “3-(3-Fluoro-5-nitrophenoxy)pyridine” and its derivatives are used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of these derivatives is in the protection of crops from pests .
- Method : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of 3-(3-Fluoro-5-nitrophenoxy)pyridine
- Application : “3-(3-Fluoro-5-nitrophenoxy)pyridine” is synthesized as an intermediate compound for further chemical reactions .
- Method : The synthesis involves a reaction of 3-hydroxypyridine with 3,5-difluoronitrobenzene in the presence of potassium carbonate in dry N,N-dimethylformamide .
- Results : The reaction yields “3-(3-Fluoro-5-nitrophenoxy)pyridine” as a yellow oil .
3. Low Temperature Calorimetry
- Application : “3-(3-Fluoro-5-nitrophenoxy)pyridine” is used in low temperature calorimetry studies .
- Method : The compound is synthesized and its heat capacity is measured at various temperatures .
- Results : The results of these studies can provide valuable information about the thermodynamic properties of the compound .
4. Synthesis of Fluorinated Pyridines
- Application : “3-(3-Fluoro-5-nitrophenoxy)pyridine” is used in the synthesis of fluorinated pyridines .
- Method : The compound is used as a starting material in the synthesis of fluorinated pyridines .
- Results : The resulting fluorinated pyridines have interesting and unusual physical, chemical, and biological properties .
5. Synthesis of Herbicides and Insecticides
- Application : “3-(3-Fluoro-5-nitrophenoxy)pyridine” is used in the synthesis of certain herbicides and insecticides .
- Method : The compound is used as a starting material in the synthesis of these agrochemicals .
- Results : The resulting agrochemicals are used to protect crops from pests .
6. Synthesis of Biological Active Compounds
- Application : “3-(3-Fluoro-5-nitrophenoxy)pyridine” is used in the synthesis of biologically active compounds .
- Method : The compound is used as a starting material in the synthesis of these compounds .
- Results : The resulting compounds have potential applications in various biological fields .
7. Synthesis of Fluorinated Pyridines
- Application : “3-(3-Fluoro-5-nitrophenoxy)pyridine” is used as a starting material for the synthesis of fluorinated pyridines .
- Method : The compound is used in the synthesis of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties .
- Results : The resulting fluorinated pyridines are used in various applications, including the synthesis of herbicides and insecticides .
8. Synthesis of Trifluoromethylpyridines
- Application : “3-(3-Fluoro-5-nitrophenoxy)pyridine” is used in the synthesis of trifluoromethylpyridines .
- Method : The compound is used as a starting material in the synthesis of trifluoromethylpyridines .
- Results : The resulting trifluoromethylpyridines are used in the agrochemical and pharmaceutical industries .
9. Synthesis of 3-Fluoro-5-(3-pyridinyloxy) Benzenamine
- Application : “3-(3-Fluoro-5-nitrophenoxy)pyridine” is used in the synthesis of 3-fluoro-5-(3-pyridinyloxy) benzenamine .
- Method : The compound is used as a starting material in the synthesis of 3-fluoro-5-(3-pyridinyloxy) benzenamine .
- Results : The resulting compound is used in various applications, including low temperature calorimetry studies .
10. Synthesis of N-[3-fluoro-5-(3-pyridinyloxy) phenyl]-N’-3-pyridinyl Urea
- Application : “3-(3-Fluoro-5-nitrophenoxy)pyridine” is used in the synthesis of N-[3-fluoro-5-(3-pyridinyloxy) phenyl]-N’-3-pyridinyl urea .
- Method : The compound is used as a starting material in the synthesis of N-[3-fluoro-5-(3-pyridinyloxy) phenyl]-N’-3-pyridinyl urea .
- Results : The resulting compound is used in various applications, including low temperature calorimetry studies .
属性
IUPAC Name |
3-(3-fluoro-5-nitrophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJJZYUJIVEGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722564 | |
| Record name | 3-(3-Fluoro-5-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-5-nitrophenoxy)pyridine | |
CAS RN |
803700-29-0 | |
| Record name | 3-(3-Fluoro-5-nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

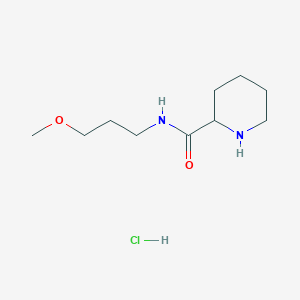
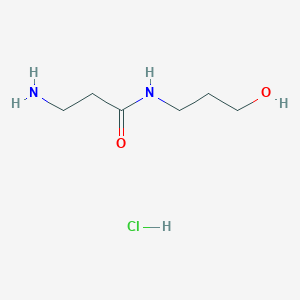
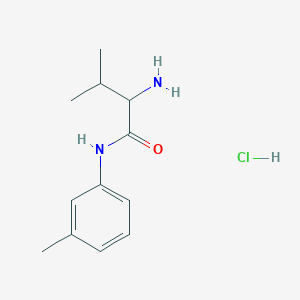
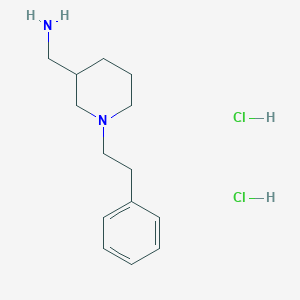
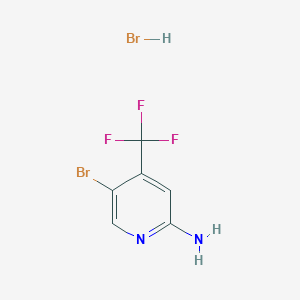
![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1398481.png)
![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)
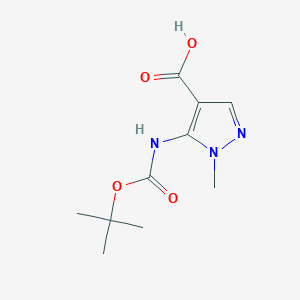
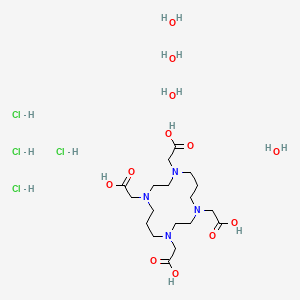

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)
